![molecular formula C18H13N3O3S B2863519 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide CAS No. 1173316-70-5](/img/structure/B2863519.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H13N3O3S and its molecular weight is 351.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Catalysis
This compound is part of research efforts aimed at enhancing cross-coupling reactions, particularly in the synthesis of heterocyclic compounds, which are crucial for pharmaceuticals and materials science. For instance, research by Melzig, Metzger, and Knochel (2010) discusses the Ni-catalyzed cross-coupling reactions of thiomethyl-substituted N-heterocycles, highlighting the utility of similar compounds in creating complex organic structures efficiently at room temperature (Melzig, Metzger, & Knochel, 2010).
Antimicrobial and Insecticidal Agents
Compounds with structures related to "(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide" have shown promise as antimicrobial and insecticidal agents. Research conducted by Soliman et al. (2020) explores the synthesis of novel biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety, demonstrating potent toxic effects against certain pests (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Electrochromics and Materials Science
In materials science, derivatives of this compound are explored for their potential in developing new materials with unique properties, such as fast-switching electrochromic polymers. Ming et al. (2015) investigated thiadiazolo[3,4-c]pyridine-based donor-acceptor-type electrochromic polymers, which demonstrated advantageous properties for applications in smart windows and displays (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).
Biomedical Research
In the biomedical field, the related structural motifs are part of ongoing research into developing compounds with selective biological activities. For example, the study on vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition by Borzilleri et al. (2006) showcases the application of related compounds in targeting specific pathways involved in cancer and other diseases (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).
Luminescence and Coordination Chemistry
Research into the luminescence properties of metal-organic frameworks (MOFs) incorporating acrylamide compounds reveals potential applications in sensing, imaging, and light-emitting devices. A study by Sun et al. (2012) on carboxylate-assisted acylamide metal–organic frameworks illustrates this application, emphasizing the structural diversity and functional potential of these materials (Sun, Huang, Tian, Song, Zhu, Yuan, Xu, Luo, Liu, Feng, & Luo, 2012).
特性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(6-4-12-3-5-15-16(8-12)24-11-23-15)21-18-20-14(10-25-18)13-2-1-7-19-9-13/h1-10H,11H2,(H,20,21,22)/b6-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWBSPPOZPVWBX-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
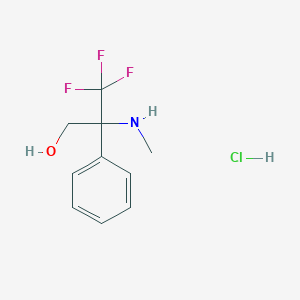
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2863438.png)

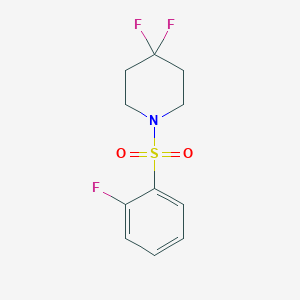
![2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2863442.png)
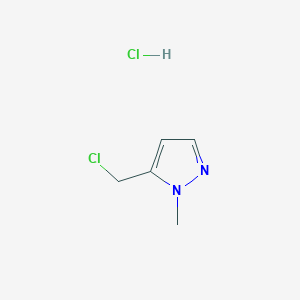
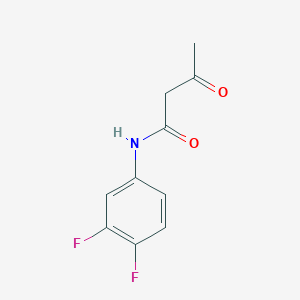
![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)
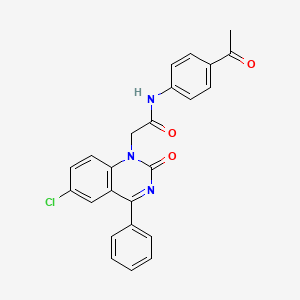
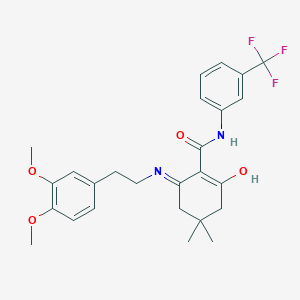
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide](/img/structure/B2863451.png)
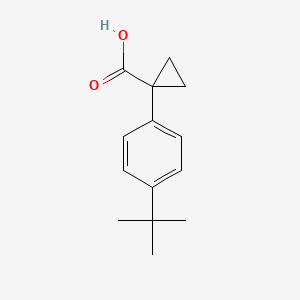

![3-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
